molecular formula C21H16N2O B273529 1,3,4-Triphenyl-1H-imidazole-2(3H)-one

1,3,4-Triphenyl-1H-imidazole-2(3H)-one

Katalognummer B273529
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: ODYFNEZFPKKHPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Triphenyl-1H-imidazole-2(3H)-one, also known as TPPO, is an organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. TPPO is widely used in scientific research due to its unique properties, which make it an excellent tool for studying various biological processes.

Wirkmechanismus

The mechanism of action of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is based on its ability to interact with biological molecules through hydrogen bonding and π-π interactions. This compound can bind to proteins and nucleic acids, leading to changes in their conformation and function. In photodynamic therapy, this compound is activated by light, leading to the generation of reactive oxygen species that can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound can also induce apoptosis, a process of programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is its high sensitivity and selectivity for detecting biological molecules such as proteins and nucleic acids. It is also relatively easy to synthesize and has a long shelf-life. However, this compound has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for 1,3,4-Triphenyl-1H-imidazole-2(3H)-one research. One potential application is in the development of new fluorescent probes for detecting specific biomolecules in living cells. Another direction is in the optimization of this compound-based photodynamic therapy for cancer treatment, including the development of new photosensitizing agents and the improvement of treatment protocols. Finally, this compound could be used as a tool for studying the structure and function of various biological molecules, including enzymes and receptors.

Synthesemethoden

1,3,4-Triphenyl-1H-imidazole-2(3H)-one can be synthesized through the reaction of imidazole-2-carboxaldehyde with benzil and ammonium acetate in the presence of a catalyst such as sodium hydride. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as the final product.

Wissenschaftliche Forschungsanwendungen

1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been extensively used in scientific research as a fluorescent probe for detecting various biological molecules such as proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment that involves the use of light to activate a photosensitizing agent, which then generates reactive oxygen species that can kill cancer cells.

Eigenschaften

Molekularformel

C21H16N2O

Molekulargewicht

312.4 g/mol

IUPAC-Name

1,3,4-triphenylimidazol-2-one

InChI

InChI=1S/C21H16N2O/c24-21-22(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23(21)19-14-8-3-9-15-19/h1-16H

InChI-Schlüssel

ODYFNEZFPKKHPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.